molecular formula C7H4BrClN2O B1379909 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190316-24-5

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B1379909
CAS No.: 1190316-24-5
M. Wt: 247.47 g/mol
InChI Key: GIRQJGBFQOUTBD-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a useful research compound. Its molecular formula is C7H4BrClN2O and its molecular weight is 247.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRQJGBFQOUTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key building block in medicinal chemistry. We will delve into its chemical identity, structural significance, potential synthetic pathways, and its emerging role in the development of targeted therapeutics.

Core Chemical Identity

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a halogenated heterocyclic compound featuring a 7-azaindolin-2-one core. This scaffold is of significant interest in drug discovery due to its structural resemblance to native purine bases, allowing it to interact with a variety of biological targets.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 1190316-24-5[1]
Molecular Formula C₇H₄BrClN₂O[1]
Molecular Weight 247.48 g/mol [1]
Synonyms 5-bromo-4-chloro-7-azaindolin-2-one
Product Family Protein Degrader Building Blocks[1]

The 7-Azaindolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, or 7-azaindolin-2-one, core is a recurring motif in a multitude of biologically active compounds. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar structure, makes it an ideal scaffold for designing molecules that can selectively interact with enzyme active sites and protein-protein interfaces.

Derivatives of the 7-azaindolin-2-one scaffold have demonstrated potent activity in several therapeutic areas, most notably in oncology. For instance, various substituted 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro antitumor activity against a range of cancer cell lines.[2][3] These studies have shown that modifications to the core structure can lead to compounds with significant potency, sometimes exceeding that of established drugs like Sunitinib.[2]

Furthermore, the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) family, to which this scaffold belongs, has been extensively explored for the development of potent inhibitors of key cellular signaling molecules like Fibroblast Growth Factor Receptors (FGFRs).[4] Abnormal FGFR signaling is a known driver in various cancers, making targeted inhibition an attractive therapeutic strategy.[4] The 7-azaindolin-2-one core can also be found in dual inhibitors of GSK3β and tau aggregation, which have potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease.[5][6]

Strategic Synthesis of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Retrosynthesis Target 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Intermediate1 Substituted 2-aminopyridine Target->Intermediate1 Lactam formation Intermediate2 Halogenated pyridine precursor Intermediate1->Intermediate2 Functional group interconversion

Caption: Retrosynthetic analysis for the target compound.

A forward synthesis could involve the following key steps:

Proposed Synthetic Workflow:

Synthesis Start Commercially available pyridine derivative Step1 Nitration Start->Step1 Step2 Reduction of nitro group Step1->Step2 Step3 Halogenation (Bromination & Chlorination) Step2->Step3 Step4 Introduction of acetic acid moiety Step3->Step4 Step5 Intramolecular cyclization (Lactamization) Step4->Step5 End 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Step5->End

Caption: Proposed synthetic workflow.

Detailed Protocol (Hypothetical):

  • Nitration: A suitable pyridine precursor would be subjected to nitration to introduce a nitro group at a key position.

  • Reduction: The nitro group would then be reduced to an amine, a crucial functional group for subsequent transformations.

  • Halogenation: The pyridine ring would undergo sequential or directed halogenation to introduce the bromine and chlorine atoms at the desired positions. The order of these steps would be critical to ensure the correct regiochemistry.

  • Acylation and Cyclization: The amino-dihalopyridine intermediate would then be reacted with a suitable two-carbon synthon, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions to form the desired lactam ring of the 7-azaindolin-2-one core.

Applications in Drug Discovery and Development

The classification of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a "Protein Degrader Building Block" highlights its primary application in the burgeoning field of targeted protein degradation.[1]

Targeted Protein Degradation:

This compound is an ideal starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. The 7-azaindolin-2-one core can be elaborated to incorporate a ligand that binds to an E3 ubiquitin ligase, while the halogenated positions offer versatile handles for attaching a linker and a warhead that targets a specific protein of interest for degradation.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis Start 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Step1 Functionalization at halogenated position Start->Step1 Step2 Linker attachment Step1->Step2 Step3 Coupling with target protein ligand Step2->Step3 End Final PROTAC molecule Step3->End

Caption: General workflow for PROTAC synthesis.

Other Potential Applications:

  • Kinase Inhibitors: The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors.[7] The 7-azaindolin-2-one core of the title compound could be similarly exploited to develop novel kinase inhibitors.

  • Antibacterial Agents: Pyrrole-containing compounds have shown promise as antibacterial agents, with some derivatives acting as inhibitors of DNA gyrase.[8] The unique substitution pattern of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one may confer interesting antibacterial properties.

Conclusion

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its 7-azaindolin-2-one core provides a privileged scaffold for interacting with a range of biological targets. While specific literature on this exact compound is limited, its potential applications in targeted protein degradation, kinase inhibition, and as an antibacterial agent are significant, drawing from the extensive research on related 7-azaindole and 7-azaindolin-2-one derivatives. Further exploration of the chemistry and biology of this compound is warranted and holds promise for the development of next-generation therapeutics.

References

  • Aladdin Scientific. 5-bromo-4-chloro-1H, 2H, 3H-pyrrolo[2, 3-b]pyridin-2-one, min 97%, 250 mg. [Link]

  • Chemsrc. 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Pipzine Chemicals. 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. [Link]

  • PubChem. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. [Link]

  • PubChem. 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. [Link]

  • PubMed. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. (PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No: 1190316-24-5), a heterocyclic compound of significant interest in contemporary drug discovery. The pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, is a privileged structure found in numerous kinase inhibitors. This guide details the specific structural features, physicochemical properties, a proposed synthetic pathway, and robust analytical characterization methods for this lactam derivative. A key focus is placed on its emerging role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its utility for researchers and professionals in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have rendered it a highly effective scaffold for targeting a diverse range of enzymes, particularly protein kinases. The literature documents numerous potent and selective inhibitors based on this framework, targeting enzymes such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 1 (JAK1).[1][2][3] These inhibitors have shown promise in oncology and the treatment of inflammatory diseases.[3]

While much focus has been on the aromatic 7-azaindole system, its saturated derivatives present new opportunities for structural diversification and exploration of chemical space. 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is one such derivative. As a saturated lactam, it offers a distinct three-dimensional geometry compared to its planar aromatic counterpart. This structural modification is pivotal for its designated application as a building block for protein degraders, a rapidly advancing therapeutic modality.[4]

This document serves as a technical resource, consolidating known data and providing expert insights into the synthesis, characterization, and application of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are prerequisites for its effective use in research and development. The key identifiers and properties of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are summarized below.

Chemical Structure

Caption: 2D Structure of the title compound.

Core Properties
PropertyValueSource
IUPAC Name 5-bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneN/A
CAS Number 1190316-24-5[4]
Molecular Formula C₇H₄BrClN₂O[4]
Molecular Weight 247.48 g/mol [4]
Appearance Solid (predicted)N/A
Purity ≥97% (typical commercial grade)[4]
Storage Room temperature[4]

Synthesis and Purification: A Representative Approach

While specific proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established organic chemistry principles. The following protocol outlines a hypothetical, yet chemically sound, approach starting from the commercially available aromatic precursor, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. The core transformation involves the selective oxidation of the pyrrole ring to form the desired lactam.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one from its aromatic precursor.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step is followed by a purification or analytical checkpoint to ensure the integrity of the material before proceeding.

  • N-Protection of the Starting Material:

    • Causality: The pyrrole nitrogen is nucleophilic and can interfere with the subsequent oxidation step. Protecting it, for instance as a t-butyl carbamate (Boc), shields this site and improves the substrate's solubility in organic solvents.

    • Procedure: Dissolve 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Oxidative Cleavage to Lactam:

    • Causality: A ruthenium-catalyzed oxidation with a stoichiometric oxidant like sodium periodate is a known method for converting indoles to their corresponding lactams. This is a powerful and often high-yielding transformation.

    • Procedure: In a flask, create a biphasic mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio). Add the N-Boc protected substrate (1.0 eq) and sodium periodate (NaIO₄, 4.0 eq). Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq). Stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purification and Deprotection (if necessary):

    • Causality: Chromatographic purification is essential to isolate the target compound from unreacted starting material, over-oxidized products, and other impurities, ensuring high purity for subsequent applications.

    • Procedure: Purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in hexanes.[5] Depending on the stability of the Boc group during oxidation, a final deprotection step using trifluoroacetic acid (TFA) in DCM may be required, followed by another aqueous workup to yield the final N-H lactam.

Analytical Characterization

Confirming the structure and purity of the final compound is a critical step. A combination of spectroscopic and analytical techniques should be employed.

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.0-12.0 ppm (s, 1H): Lactam N-H proton.

    • δ 7.5-8.0 ppm (s, 1H): Aromatic proton on the pyridine ring.

    • δ 3.5-4.0 ppm (s, 2H): Methylene protons (-CH₂-) at the C3 position of the pyrrolidinone ring. The singlet nature arises from the absence of adjacent protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~170 ppm: Lactam carbonyl carbon (C=O).

    • δ 140-155 ppm: Aromatic carbons of the pyridine ring.

    • δ 110-130 ppm: Halogen-substituted aromatic carbons.

    • δ ~40 ppm: Methylene carbon (-CH₂-).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • [M+H]⁺: Calculated for C₇H₅BrClN₂O⁺: 246.9328. Found value should be within ± 5 ppm. The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

  • Infrared (IR) Spectroscopy:

    • ~3200 cm⁻¹: N-H stretching vibration.

    • ~1700 cm⁻¹: Strong C=O stretching vibration, characteristic of a five-membered lactam.

Applications in Research and Drug Discovery

The primary utility of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one stems from its classification as a Protein Degrader Building Block .[4] This positions it as a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Technology Explained: PROTACs are heterobifunctional molecules that operate by hijacking the cell's natural protein disposal system. A PROTAC consists of three parts:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

The structure of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is well-suited for PROTAC synthesis. The bromine atom on the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of either the linker or the target-binding ligand. The lactam N-H provides an alternative site for functionalization. This dual functionality offers synthetic flexibility in the design and optimization of novel protein degraders.

Safety, Handling, and Storage

Professionals handling this compound should adhere to standard laboratory safety protocols.

  • Hazard Identification: While specific data for this compound is not publicly available, related aromatic structures like 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine are classified as harmful if swallowed and may cause skin and eye irritation.[6] It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, away from incompatible materials.[4]

Conclusion

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a valuable and specialized tool for the modern medicinal chemist. Its structural heritage is rooted in the successful pyrrolo[2,3-b]pyridine scaffold, while its specific lactam functionality and halogenation pattern are tailored for contemporary applications in targeted protein degradation. This guide has provided a technical framework for its synthesis, characterization, and strategic deployment in the development of next-generation therapeutics. As the field of protein degradation continues to expand, the importance of well-characterized, versatile building blocks like this one will only grow.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors . Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . Molecules, MDPI. [Link]

  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine . PubChem, NIH. [Link]

Sources

Methodological & Application

Definitive Structural Elucidation of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The precise substitution pattern on this heterocyclic system is critical for biological activity, making unambiguous structural characterization a cornerstone of drug discovery and development. This application note provides a comprehensive, field-proven guide to the definitive NMR characterization of a key synthetic intermediate, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. We present a suite of detailed protocols, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete structural verification and isomer differentiation.

The Analytical Challenge and Strategic Approach

The structural confirmation of multi-substituted heterocyclic systems like 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one presents a significant analytical challenge. The presence of multiple halogen atoms, a lactam moiety, and several quaternary carbons can lead to complex spectra where simple ¹H NMR is insufficient for conclusive assignment. Key challenges include:

  • Isomer Differentiation: Synthetic routes can potentially yield regioisomers. It is critical to confirm the precise positions of the bromine and chlorine substituents.

  • Assignment of Quaternary Carbons: Carbons lacking directly attached protons (e.g., C4, C5, C7a, C3a) are invisible in many standard experiments and must be assigned via long-range correlations.

  • Chemical Shift Prediction: The combined electronic effects of the substituents can make a priori prediction of chemical shifts unreliable.

To overcome these challenges, a multi-faceted NMR strategy is essential. This guide employs a logical workflow that builds in complexity, using each experiment to validate and expand upon the data from the last. Nitrogen-containing heterocyclic compounds are widely distributed in nature and are crucial components of many biologically active molecules.[2] While ¹H and ¹³C NMR are primary tools for chemists, the increasing complexity of synthetic derivatives necessitates the use of advanced 1D and 2D NMR techniques for unambiguous structure elucidation.[2]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Confirmation A Sample Preparation (Protocol 1) B 1D ¹H NMR (Initial Survey) A->B Lock & Shim C 1D ¹³C NMR (Carbon Skeleton) B->C Proton Count OK G Fragment Assembly via COSY & HSQC B->G D 2D COSY (H-H Connectivity) C->D Carbon Count OK H Quaternary Carbon Assignment & Isomer Verification via HMBC C->H E 2D HSQC (Direct C-H Bonds) D->E D->G F 2D HMBC (Long-Range C-H Bonds) E->F E->G E->H F->H I Final Structure Validation G->I H->I

Fig. 1: Logical workflow for NMR-based structural elucidation.

Experimental Methodologies: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized acquisition.[3][4]

Protocol 1: NMR Sample Preparation

Rationale: The choice of solvent is the most critical first step. The analyte is a polar, heterocyclic compound, likely exhibiting hydrogen bonding capabilities. Therefore, a polar aprotic solvent is ideal to ensure sufficient solubility and minimize proton exchange with the solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for such compounds and its wide, accessible spectral window.

Materials:

  • 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (15-20 mg)

  • DMSO-d₆ (≥99.8% D), stored over molecular sieves to minimize water content.[3]

  • High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). Do not use scratched or chipped tubes.[6][7]

  • Pasteur pipette with a small, tightly packed plug of glass wool (not cotton).[6]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-20 mg of the analyte directly into a clean, dry vial. This concentration is a balance between achieving good signal-to-noise for ¹³C experiments without causing line broadening in ¹H spectra.[4]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Filtration: Using the glass wool-plugged Pasteur pipette, transfer the solution into the NMR tube. This step is crucial to remove any microscopic particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity.[6]

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. This volume is optimal for the active region of the NMR probe, ensuring efficient shimming.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap and the very top of the tube with a unique identifier using a permanent marker.

Protocol 2: NMR Instrument Parameters (500 MHz Spectrometer)

Rationale: A systematic acquisition from simple 1D to complex 2D experiments is performed. The parameters below are optimized for a ~30 mM sample in DMSO-d₆ on a 500 MHz spectrometer and should be adapted for different instruments or concentrations.

Experiment Key Parameters & Justification
¹H (Proton) Spectral Width: -2 to 12 ppm (Covers aromatic, aliphatic, and exchangeable protons).Acquisition Time: ~3 s (Ensures good digital resolution).Relaxation Delay (d1): 2 s (Allows for near-complete T1 relaxation for most protons, ensuring quantitative integrity).Number of Scans (ns): 8-16 (Sufficient for good S/N on a sample of this concentration).
¹³C{¹H} (Carbon) Spectral Width: 0 to 180 ppm (Covers carbonyl, aromatic, and aliphatic carbons).[8]Acquisition Time: ~1.5 s.Relaxation Delay (d1): 3 s (Longer delay helps in observing quaternary carbons, which have longer relaxation times).Number of Scans (ns): 1024-2048 (Required due to the low natural abundance and sensitivity of the ¹³C nucleus).
gCOSY Spectral Width (F1 & F2): Set to match the ¹H spectral width.Data Points: 2048 (F2) x 256 (F1) (Balance between resolution and experiment time).Number of Scans (ns): 4-8.Purpose: To identify scalar-coupled protons (protons separated by 2-3 bonds), revealing spin systems.[9]
gHSQC Spectral Width (F2): Set to match the ¹H spectral width.Spectral Width (F1): Set to match the ¹³C spectral width.¹J(CH) Coupling Constant: Optimized for ~145 Hz (A typical value for one-bond C-H couplings in both sp² and sp³ systems).Number of Scans (ns): 4-8.Purpose: To correlate each proton directly to the carbon it is attached to, mapping out C-H bonds.[2]
gHMBC Spectral Width (F2): Set to match the ¹H spectral width.Spectral Width (F1): Set to match the ¹³C spectral width.Long-Range Coupling (ⁿJ(CH)): Optimized for 8 Hz. Causality: This value is a compromise that allows for the detection of both 2-bond (²J) and 3-bond (³J) correlations, which are critical for connecting molecular fragments across quaternary carbons and heteroatoms.[9]Number of Scans (ns): 16-32.Purpose: The cornerstone experiment for elucidating the complete carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons.[10]

Data Analysis and Structural Assignment

The following section details the expected NMR data based on the structure of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one .

Numbered structure of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Fig. 2: Numbering scheme for spectral assignment.
Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and key correlations. These predictions are derived from foundational NMR principles and data from related 7-azaindole structures.[11] The presence of electron-withdrawing groups (Cl, Br, C=O) and the lactam ring significantly influences the electronic environment and thus the chemical shifts.

Position Atom Predicted δ (ppm) Multiplicity Expected Key HMBC Correlations (from ¹H to ¹³C)
1N-H11.0 - 12.0broad singletC2, C7a, C3
3-CH₂-3.5 - 3.8singletC2, C3a, C4
6C-H8.0 - 8.3singletC4, C5, C7a, C7
7N-H7.5 - 8.0broad singletC5, C6, C7a
2C=O170 - 175--
3aC125 - 130--
4C-Cl145 - 150--
5C-Br110 - 115--
7aC148 - 153--

Note: Chemical shifts are referenced to residual DMSO at δ 2.50 (¹H) and δ 39.52 (¹³C).

2D NMR Correlation Analysis: The Path to Unambiguous Structure
  • COSY Analysis: The COSY spectrum for this molecule is predicted to be very simple, likely showing no cross-peaks. This is because there are no vicinal or geminal proton-proton couplings. The H6 proton is isolated, and the C3 methylene protons are equivalent. This lack of correlation is itself a valuable piece of structural information.

  • HSQC Analysis: The HSQC spectrum will provide direct, one-bond correlations, definitively linking the proton signals to their attached carbons.

    • A cross-peak will connect the proton signal at δ ~3.6 ppm to the carbon signal at the corresponding C3 chemical shift.

    • A cross-peak will connect the aromatic proton signal at δ ~8.1 ppm to the C6 carbon signal.

  • HMBC Analysis: This is the most information-rich experiment for this molecule. It builds the complete molecular framework by connecting the dots across several bonds.

Fig. 3: Key expected HMBC correlations for structural confirmation.

Key Verifying Correlations:

  • Confirmation of the Lactam Position: The protons on C3 (δ ~3.6 ppm) will show a strong correlation to the carbonyl carbon C2 (δ ~170-175 ppm). The N1-H proton should also show a correlation to C2. This confirms the -CH₂-C(=O)-NH- fragment.

  • Linking the Rings: The C3 protons will show correlations to C3a and C4, bridging the pyrrolinone ring to the pyridine ring.

  • Confirming Substituent Positions (C4-Cl, C5-Br): The lone aromatic proton, H6, is the key. It will show a strong ³J correlation to the chlorine-bearing C4 and a ²J correlation to the bromine-bearing C5. The absence of a proton at C5 and a coupling partner for H6 confirms their positions. Furthermore, the N7-H proton will show correlations to C5 and C6, while H6 will show a correlation to C7a, locking the pyridine ring structure.

  • Assigning All Quaternary Carbons: Through these long-range correlations, every carbon in the skeleton can be unambiguously assigned. For instance, C7a is identified by correlations from H1, H6, and H7. C4 is identified by correlations from H3 and H6.

Conclusion

The structural integrity of pharmaceutical compounds is non-negotiable. This application note has demonstrated a systematic and robust NMR-based workflow for the complete and unambiguous characterization of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. By strategically combining 1D and 2D NMR experiments, particularly the powerful HMBC technique, researchers can confidently verify the chemical structure, confirm the position of all substituents, and rule out potential isomers. The protocols and interpretive logic presented herein serve as a reliable template for scientists and drug development professionals working with complex heterocyclic molecules, ensuring data integrity from the bench to preclinical development.

References

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789788, 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Esteves, A. P., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. COSY and selected HMBC correlations of compounds 1 and 2. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • University of California, Santa Barbara. Small molecule NMR sample preparation. [Link]

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Troubleshooting & Optimization

Optimizing Suzuki coupling with 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As Senior Application Scientists, we understand the unique challenges presented by complex heterocyclic substrates in drug discovery and development. This guide is structured to provide actionable solutions and deep mechanistic insights to help you navigate your experiments successfully.

The substrate , a 7-azaindolin-2-one derivative, is a dihalogenated, electron-rich heterocycle with an acidic lactam proton. This combination of features requires careful consideration of chemoselectivity, catalyst poisoning, and competing side reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge needed to make informed decisions during experimental design.

Q1: My substrate has both a bromine and a chlorine atom. Which one will react preferentially in the Suzuki coupling?

A1: The reaction will be highly selective for the carbon-bromine bond at the 5-position. The Suzuki coupling mechanism begins with the oxidative addition of the palladium(0) catalyst to the carbon-halide bond, which is typically the rate-determining step.[1] The bond strength and reactivity order for this step is C-I > C-Br > C-OTf >> C-Cl.[1] The C-Br bond is significantly weaker and more reactive towards palladium(0) than the C-Cl bond, allowing for predictable and selective mono-arylation at the C5 position under standard conditions. Achieving coupling at the C4-Cl position would require more forcing conditions, such as higher temperatures and specialized catalyst systems designed for aryl chlorides.[2][3]

Q2: What is the fundamental role of the base in the Suzuki coupling, and why is its choice so critical?

A2: The base is essential and performs multiple crucial roles in the catalytic cycle.[4] Its primary function is to activate the organoboron species (e.g., boronic acid). In the absence of a base, the transmetalation step is prohibitively slow.[4] The base reacts with the boronic acid to form a more nucleophilic boronate complex (-ate complex).[5] This boronate species more readily transfers its organic group to the palladium center during the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its strength can influence reaction kinetics, catalyst stability, and the prevalence of side reactions. For substrates with sensitive functional groups, like the lactam N-H in your molecule, a moderately strong but non-nucleophilic base is often preferred to prevent deprotonation-related side reactions or degradation.

Q3: Can the nitrogen atoms in my pyrrolo[2,3-b]pyridin-2-one core interfere with the palladium catalyst?

A3: Yes, this is a critical consideration. Nitrogen-containing heterocycles, particularly pyridine-like structures, can act as Lewis bases and coordinate to the palladium center.[6] This coordination can sometimes stabilize the catalyst, but it can also act as a catalyst poison by occupying coordination sites and inhibiting key steps like oxidative addition or reductive elimination.[6] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can mitigate this issue. These ligands are sterically demanding, which can disfavor the binding of the heterocyclic substrate to the palladium center, keeping the catalyst active and available for the main catalytic cycle.

Q4: What are the most common side reactions I should watch for with this substrate?

A4: The three most common side reactions in this context are:

  • Protodeborylation: This is the protonolysis of the boronic acid's C-B bond, replacing the boron functional group with a hydrogen atom.[7] It is often promoted by excess water or acidic conditions and can be a problem with electron-rich or certain heteroaryl boronic acids.[8]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct (R-R). This side reaction is often promoted by the presence of oxygen or if the palladium catalyst is not efficiently reduced from a Pd(II) precatalyst to the active Pd(0) state.[6] Thoroughly degassing your reaction mixture is crucial to minimize this.

  • Dehalogenation: The replacement of the bromine or chlorine atom on your starting material with a hydrogen atom. This can occur through various complex mechanisms, sometimes involving the solvent or trace water as a hydride source.[9]

Troubleshooting Guide

This guide addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Low to No Conversion of Starting Material

You observe primarily unreacted 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one by TLC or LC-MS analysis.

  • Potential Cause 1: Inactive Catalyst. The active catalyst in the Suzuki reaction is a Pd(0) species.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing effectively in situ. The catalyst may also have been deactivated by atmospheric oxygen.

    • Solution:

      • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.

      • Switch to a Pre-formed Pd(0) Catalyst: Try using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state.

      • Use Modern Precatalysts: Consider using palladacycle precatalysts (e.g., G2, G3, G4 Buchwald precatalysts). These are designed for rapid and clean generation of the active Pd(0) species under mild conditions.

  • Potential Cause 2: Inappropriate Ligand. The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich heteroaryl halide, a sufficiently electron-rich ligand is needed to promote the oxidative addition step.[10]

    • Solution: Screen a set of ligands with varying steric and electronic properties. For this substrate, bulky, electron-rich phosphines are an excellent starting point.

      • Recommended Ligand Screening:

        • Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos. These are generally excellent for heteroaryl couplings.

        • N-Heterocyclic Carbenes (NHCs): Ligands generated in situ from salts like IPr or IMes can be very effective for challenging couplings, including those involving aryl chlorides.[5]

  • Potential Cause 3: Poor Solubility. If your substrate or other reagents are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.[8]

    • Solution:

      • Change Solvent System: If using a common solvent like dioxane/water, try switching to a more polar aprotic solvent like DMF or DMA, which may improve solubility. Toluene is another common choice.[11]

      • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential degradation of starting materials or product.

Problem 2: Significant Dehalogenation Side Product

You observe the formation of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (where the bromine has been replaced by hydrogen).

  • Potential Cause 1: Hydride Source. Trace water, alcohol solvents, or even certain bases can act as hydride sources, leading to reductive dehalogenation.

    • Solution:

      • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use freshly opened, anhydrous grade solvents.

      • Change Base: Some bases are more prone to facilitating dehalogenation. If you are using a hydroxide base or an alkoxide, switch to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).

      • Avoid Alcohol Co-solvents: If your protocol uses an alcohol co-solvent, try replacing it with a non-protic alternative like THF or dioxane.

  • Potential Cause 2: Ligand Choice. Certain ligand/metal combinations can be more prone to side reactions that lead to dehalogenation.

    • Solution: Switching to a different class of ligand can sometimes suppress this pathway. If you are using a monodentate phosphine, try a bidentate one like Xantphos, which can sometimes alter the geometry and reactivity of the palladium intermediates to disfavor dehalogenation.

Problem 3: Boronic Acid Homocoupling is the Major Product

You observe a significant amount of the biaryl product derived from the coupling of two of your boronic acid partners.

  • Potential Cause 1: Oxygen in the Reaction. As mentioned, oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by Pd(II) species.[6]

    • Solution: This is the most common cause. Re-evaluate your degassing procedure. Ensure all reagents are added under a positive flow of inert gas and that the reaction vessel is well-sealed.

  • Potential Cause 2: Incorrect Stoichiometry. Using a large excess of the boronic acid can sometimes increase the rate of homocoupling relative to the desired cross-coupling.

    • Solution: Reduce the equivalents of boronic acid. Start with 1.1-1.2 equivalents relative to your limiting halide substrate and optimize from there.

  • Potential Cause 3: Inefficient Precatalyst Activation. If the Pd(II) precatalyst is not rapidly and completely converted to Pd(0), the remaining Pd(II) can participate in the homocoupling pathway.[6]

    • Solution: As with low conversion, switching to a more efficient precatalyst system (e.g., a Buchwald palladacycle) or a direct Pd(0) source can resolve this.

Visualizations and Protocols

General Suzuki Catalytic Cycle

This diagram illustrates the key steps of the reaction, which are fundamental to troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 LₙPd(0) pdiia R¹-Pd(II)-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiib->product halide R¹-X (Aryl Halide) halide->pdiia boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->pdiib base Base base->pdiib Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flow chart to diagnose issues systematically.

Troubleshooting_Tree start Reaction Outcome? low_yield Low / No Conversion start->low_yield dehalogenation Dehalogenation Product start->dehalogenation homocoupling Homocoupling Product start->homocoupling cause_catalyst Inactive Catalyst? low_yield->cause_catalyst cause_hydride Hydride Source? dehalogenation->cause_hydride cause_oxygen Oxygen Contamination? homocoupling->cause_oxygen cause_conditions Suboptimal Conditions? cause_catalyst->cause_conditions No sol_inert Improve Inert Atmosphere Use Pd(0) or Precatalyst cause_catalyst->sol_inert Yes cause_solubility Solubility Issue? cause_conditions->cause_solubility No sol_screen Screen Ligands / Base / Solvent cause_conditions->sol_screen Yes sol_solvent Change Solvent / Increase Temp cause_solubility->sol_solvent Yes sol_anhydrous Use Anhydrous Reagents Avoid Protic Solvents cause_hydride->sol_anhydrous sol_degas Thoroughly Degas Solvents Check Stoichiometry cause_oxygen->sol_degas

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Experimental Protocol & Condition Screening

This section provides a robust starting point for your optimization efforts.

General Protocol for Condition Screening
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add the degassed solvent (0.1-0.2 M concentration relative to the limiting reagent). Stir for 5 minutes.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand if they are not pre-mixed. Add the required amount of catalyst/ligand solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Anhydrous)
Pd Source (mol%) Pd₂(dba)₃ (2%)XPhos Pd G3 (2%)Pd(OAc)₂ (2%)
Ligand (mol%) SPhos (4.5%)(Included in precatalyst)cataCXium A (4.5%)
Base (equiv) K₂CO₃ (2.5)K₃PO₄ (3.0)Cs₂CO₃ (2.5)
Solvent 1,4-Dioxane / H₂O (4:1)TolueneTHF (anhydrous)
Temperature 90 °C100 °C80 °C
Notes A common, robust starting point.Powerful system for electron-rich heterocycles.Useful if protodeborylation or hydrolysis is an issue.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Corley, E. G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives. This class of molecules, featuring a halogenated 7-azaindole core with a lactam function, is of significant interest in medicinal chemistry and drug development.[1][2] However, their unique structural features—hydrogen bond donors/acceptors, polarity, and potential for instability—can present purification challenges.

This guide provides field-proven insights and step-by-step protocols in a direct question-and-answer format to help you troubleshoot common issues and achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your purification workflow.

Q1: What is the best first step to purify my crude reaction mixture?

A1: The first and most critical step is a preliminary analysis and a liquid-liquid extraction (work-up). Before attempting chromatography or recrystallization, you must remove inorganic salts, highly polar reagents (like acids or bases), and solvents. An aqueous work-up, such as washing the crude organic layer with water, brine, or a mild bicarbonate solution, is essential.[3] Following extraction, analyze a small, dried aliquot of the crude material by Thin Layer Chromatography (TLC) to visualize the number of components and estimate the polarity of your target compound. This initial TLC will guide your entire purification strategy.

Q2: How do I choose between flash column chromatography and recrystallization?

A2: The choice depends on the nature of your crude product and the impurities present. Use the decision tree below to guide your choice.

  • Flash Column Chromatography is the most versatile method, especially when dealing with non-crystalline oils or when impurities have polarities very close to your product. It is the go-to method for separating multiple components in a single run.[4]

  • Recrystallization is the ideal choice if your product is a solid and you need to remove minor impurities to achieve high analytical purity. It is often more scalable and cost-effective than chromatography for final purification steps. A successful recrystallization can yield highly pure, crystalline material, which is often a prerequisite for structural confirmation by X-ray crystallography.[5]

Q3: What are the most likely sources of impurities in my sample?

A3: Impurities can originate from several sources throughout the synthetic and work-up process:

  • Unreacted Starting Materials: The most common impurity. Their presence indicates an incomplete reaction.

  • Reagents and Catalysts: Reagents, their by-products, and catalysts (e.g., palladium catalysts if using cross-coupling chemistry) can carry through the work-up.[6]

  • Side-Products: These can include regioisomers, over-halogenated species, or products from competing reaction pathways.

  • Degradation Products: The pyrrolo[2,3-b]pyridin-2-one core can be sensitive to strong acids, bases, or prolonged heating. Degradation can occur during the reaction, work-up, or even during purification (e.g., on acidic silica gel).[1]

  • Solvent and Environmental Contaminants: Residual solvents from the reaction or extraction, as well as moisture or atmospheric CO2, can be sources of contamination.[6][7]

Q4: My compound appears to be degrading or streaking on my TLC plate. What does this mean for purification?

A4: Streaking on a TLC plate is a red flag. It typically indicates one of two issues:

  • Compound Instability: The compound may be degrading on the acidic surface of the silica gel.

  • Poor Solubility/Interaction: The compound may be interacting too strongly with the silica, leading to poor elution behavior.

To address this, you can "dope" your TLC developing solvent with a small amount (0.1-1%) of an additive. For acidic compounds or those sensitive to acid, adding a few drops of acetic acid can improve spot shape. For basic compounds, like many nitrogen-containing heterocycles, adding triethylamine (Et3N) or pyridine is highly effective.[4] This same principle should be applied to your flash column chromatography eluent.

Section 2: Purification Troubleshooting Guide

This guide provides specific solutions to common problems encountered during purification experiments.

Flash Column Chromatography
ProblemPotential CausesRecommended Solutions
My compound is stuck at the baseline (Rf ≈ 0). The eluent is not polar enough to move the compound up the silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[4] 2. Switch to a Stronger Solvent System: Consider using a more polar system, such as dichloromethane/methanol. 3. Add a Modifier: If your compound is acidic, add 1% acetic acid to the eluent.
My compound runs at the solvent front (Rf ≈ 1). The eluent is too polar, causing the compound to move with the solvent instead of interacting with the silica.1. Decrease Eluent Polarity: Substantially increase the percentage of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).[4] 2. Start with 100% Non-Polar Solvent: Begin eluting the column with 100% hexane (or your non-polar solvent) to wash out very non-polar impurities first.
I have poor separation between my product and an impurity (spots are overlapping). The chosen solvent system does not provide adequate resolution. The column may be overloaded or poorly packed.1. Optimize the Solvent System: Test various solvent systems with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol vs. toluene/acetone) via TLC to maximize the separation (ΔRf) between the spots.[4] 2. Use a Finer Silica Gel: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.[8] 3. Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of at least 1:50 by weight. 4. Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to better resolve compounds.
My purified fractions are colored, but the starting material was not. The compound may be degrading on the silica gel. An impurity that was colorless may have been transformed into a colored species.1. Deactivate the Silica Gel: Before packing, prepare a slurry of silica gel in your eluent containing 1% triethylamine. Let it stand for an hour, then pack the column. This neutralizes acidic sites. 2. Work Quickly: Do not let the compound sit on the column for an extended period. 3. Consider an Alternative Stationary Phase: If degradation persists, switch to a less acidic support like neutral alumina.
Recrystallization
ProblemPotential CausesRecommended Solutions
My compound "oils out" instead of forming crystals. The solvent is too good a solvent, or the solution is cooling too rapidly. The melting point of the compound might be lower than the boiling point of the solvent.1. Add a "Poor" Solvent: While hot, slowly add a miscible solvent in which your compound is less soluble (an anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly. 2. Slow Cooling: Insulate the flask to ensure very slow cooling. Do not place it directly in an ice bath from a high temperature. 3. Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below your compound's melting point.
No crystals form, even after cooling and scratching. The solution is not supersaturated, or nucleation has not been initiated. The compound may be an amorphous solid or an oil.1. Induce Crystallization: Add a "seed crystal" of your pure compound. If unavailable, scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Concentrate the Solution: Remove some solvent under reduced pressure to increase the concentration and then attempt to cool again. 3. Try a Different Solvent System: Your compound may not crystallize well from the chosen solvent. Systematically screen other solvents or solvent pairs.
My final product is still impure after recrystallization. The impurities have similar solubility to your product and have co-precipitated. The crystals were not washed properly.1. Perform a Second Recrystallization: A second pass is often necessary to achieve high purity. 2. Wash Crystals Correctly: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Do not use room temperature solvent, as it will dissolve your product.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Flash Column Chromatography

This protocol is based on the widely accepted methodology for rapid preparative separation.[4]

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value generally provides the best separation.[4]

    • Ensure all impurities are well-separated from the product spot.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size (a 1:100 sample-to-silica weight ratio is a good starting point).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pack the column using the "slurry method": mix the required amount of silica gel (230-400 mesh) with your initial, least-polar eluent to form a thin slurry.[8][9] Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[8] This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle, positive pressure.

    • Maintain a constant flow rate and collect fractions in an ordered array of test tubes.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the final product under high vacuum to remove residual solvent.

SOP 2: Recrystallization
  • Solvent Selection:

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test solubility in small vials: add ~20-30 mg of crude product and add a solvent dropwise. Observe solubility at room temperature and upon heating.

    • If no single solvent works, a two-solvent system (one "good" solvent, one "poor" solvent) can be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, inorganic material), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or vial to dry completely.

Section 4: Visual Workflows and Data

Diagram 1: Purification Method Selection

This decision tree guides the initial choice of purification technique.

G start Crude Product is_solid Is the product a solid? start->is_solid check_tlc Analyze by TLC is_solid->check_tlc Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) impurities_close Impurities close to product Rf? check_tlc->impurities_close recrystallize Attempt Recrystallization impurities_close->recrystallize No (Well Separated) chrom_first Purify by Chromatography First impurities_close->chrom_first Yes recrys_final Final Polish by Recrystallization chrom_first->recrys_final

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Flash Chromatography Workflow

This diagram illustrates the key steps in performing flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Eluent via TLC b Prepare Slurry a->b c Pack Column b->c d Load Sample (Dry Load Preferred) c->d e Elute with Solvent d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i

Caption: Standard workflow for a flash chromatography experiment.

References

  • Chemsrc. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved January 26, 2026, from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 26, 2026, from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Wiley-VCH. (2005). Supporting Information for Eur. J. Org. Chem. 2005. Retrieved January 26, 2026, from [Link]

  • SNS Courseware. (n.d.). Impurities. Retrieved January 26, 2026, from [Link]

  • FUOYE E-Learning. (n.d.). Impurities in inorganic pharmaceuticals. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-4-chloro-3H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. PubChem. Retrieved January 26, 2026, from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved January 26, 2026, from [Link]

  • American Chromatography Supplies. (n.d.). Online Catalogs. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved January 26, 2026, from [Link]

Sources

Preventing debromination in 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. Here, we address common challenges, with a primary focus on the prevention of undesired debromination during synthetic transformations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
FAQ 1: I'm observing significant debromination in my palladium-catalyzed cross-coupling reaction. What is the underlying cause?

Answer: The loss of the bromine atom, a side reaction known as hydrodehalogenation or simply debromination, is a common challenge in palladium-catalyzed cross-coupling reactions.[1] This occurs when the organopalladium intermediate, formed after the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, undergoes a competing reaction pathway instead of the desired transmetalation and reductive elimination.

The primary mechanism involves the palladium complex acquiring a hydride (H⁻) ligand. This hydride can be sourced from various components in the reaction mixture, such as amine bases, alcohols (solvents or additives), or even trace water.[2][3] Once the aryl-palladium-hydride species is formed, it can undergo reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the Suzuki-Miyaura coupling cycle and the competing debromination pathway.

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// Main Cycle Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext]; ArPdBr [label="Ar-Pd(II)-Br(L)₂\n(Organopalladium Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(R-B(OR)₂ + Base)", shape=plaintext]; ArPdR [label="Ar-Pd(II)-R(L)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-R\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Debromination Pathway Nodes Debromination [label="Hydrodehalogenation\n(Side Reaction)", shape=plaintext, fontcolor="#EA4335"]; HydrideSource [label="Hydride Source\n(e.g., Solvent, Base)", shape=ellipse, style=dashed]; ArPdH [label="Ar-Pd(II)-H(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim_Debrom [label="Reductive Elimination", shape=plaintext]; DebromProduct [label="Ar-H\n(Debrominated Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> ArPdBr; ArPdBr -> Transmetalation; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // Helper for layout RedElim -> Pd0 [label="Regenerates\nCatalyst"];

// Debromination Pathway Edges ArPdBr -> Debromination [color="#EA4335"]; HydrideSource -> Debromination [style=dashed, color="#EA4335"]; Debromination -> ArPdH [color="#EA4335"]; ArPdH -> RedElim_Debrom [color="#EA4335"]; RedElim_Debrom -> DebromProduct [color="#EA4335"]; RedElim_Debrom -> Pd0 [label="Regenerates\nCatalyst", color="#EA4335"];

// Invisible edges for alignment Product -> DebromProduct [style=invis]; }

Figure 1: Catalytic Cycle with Competing Debromination

FAQ 2: How can I achieve a selective Suzuki-Miyaura coupling at the C-5 bromine position while preserving the C-4 chlorine?

Answer: Chemoselectivity in dihalogenated systems is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-couplings, the rate of oxidative addition typically follows the trend: C-I > C-Br > C-OTf > C-Cl.[4] This inherent reactivity difference allows for the selective functionalization of the C-5 bromo position over the C-4 chloro position under carefully controlled conditions.

The key is to use conditions that favor oxidative addition to the C-Br bond at a rate significantly faster than to the C-Cl bond. This is usually achievable at moderate temperatures.

  • N-H Protection: The acidic proton on the pyrrolone nitrogen can interfere with the reaction. It is highly recommended to protect this position first (see FAQ 5). The following protocol assumes the use of an N-protected substrate (e.g., N-Boc or N-SEM).

Parameter Recommendation Rationale
Substrate N-Protected 5-bromo-4-chloro...Prevents side reactions associated with the acidic N-H proton.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Robust catalysts for Suzuki couplings. Pd(dppf)Cl₂ is often effective at preventing debromination.[1]
Ligand dppf or PPh₃ (if using Pd₂(dba)₃)Bulky, electron-rich phosphine ligands stabilize the palladium center.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material. Using stable boronate esters (e.g., pinacol) can prevent decomposition.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Aqueous inorganic bases are effective. K₃PO₄ is a stronger base that can sometimes improve reaction rates. Using KF is an option for base-sensitive substrates.[5]
Solvent Dioxane/H₂O or DME/H₂O (e.g., 4:1)Aprotic etheral solvents with water are standard for Suzuki reactions. Ensure solvents are thoroughly degassed.
Temperature 80-90 °CHigh enough to promote the reaction but low enough to maintain selectivity for the C-Br bond over the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
  • To a dry reaction flask, add the N-protected 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: I want to perform a nucleophilic aromatic substitution (SNAr) at the C-4 chloro position. Is debromination at C-5 a concern?

Answer: No, debromination is generally not a concern during a nucleophilic aromatic substitution (SNAr) reaction under typical conditions. The mechanisms are fundamentally different. SNAr does not involve a palladium catalyst or the generation of organometallic intermediates that lead to hydrodehalogenation.

The SNAr reaction proceeds via the attack of a nucleophile on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[7] The subsequent loss of the leaving group (chloride) restores aromaticity.

In 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, the C-4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the carbonyl group of the pyrrolone ring. The C-5 position, bearing the bromine, is significantly less electrophilic. Therefore, a high degree of regioselectivity for substitution at the C-4 position is expected.[8]

  • Dissolve the 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add the amine nucleophile (1.5 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the product by crystallization or column chromatography.

FAQ 4: Should I protect the N-H of the pyrrolone ring? What protecting group do you recommend?

Answer: Yes, protecting the N-H group is strongly recommended for most palladium-catalyzed cross-coupling reactions and for reactions involving strong bases. The pyrrolone N-H is acidic and can be deprotonated, leading to potential complications such as:

  • Inhibition of the catalyst.

  • Poor solubility of the resulting salt.

  • Unwanted side reactions.

The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Protecting Group Introduction Stability Removal Comments
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPStable to most cross-coupling conditions.Strong acid (TFA, HCl).Common and reliable. Cleavage is straightforward.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHVery robust. Stable to a wide range of conditions.Fluoride source (TBAF) or strong acid.Offers orthogonal deprotection strategies.[9]
PMB (p-Methoxybenzyl)PMB-Cl, NaHStable to basic and nucleophilic conditions.Oxidative (DDQ, CAN) or strong acid (TFA).Useful if acid-labile groups are present elsewhere.

For most standard Suzuki or Heck couplings, a Boc group offers a good balance of stability and ease of removal.

Troubleshooting Guide

This chart provides solutions to common problems encountered when working with 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
High percentage of debromination 1. Reaction temperature is too high.2. Protic solvent or base acting as a hydride source.3. Catalyst system is not optimal.1. Lower the reaction temperature in 5-10 °C increments.2. Switch to an aprotic solvent (e.g., DME, Toluene) and a non-hydridic base (e.g., CsF, K₃PO₄).3. Screen different palladium catalysts and ligands (e.g., try a catalyst with a more electron-donating, bulky ligand).[1]
Low or no conversion 1. Inactive catalyst (oxidized).2. Poor quality reagents (boronic acid decomposed).3. Insufficiently strong base.4. Unprotected N-H group.1. Ensure the reaction is run under a strictly inert atmosphere and use freshly degassed solvents.2. Use fresh, high-purity boronic acid or a more stable boronate ester.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Protect the pyrrolone nitrogen (see FAQ 4).
Formation of homocoupled byproduct (Ar-Ar) 1. Presence of oxygen in the reaction.2. Premature decomposition of the boronic acid.1. Thoroughly degas all solvents and the reaction vessel before adding the catalyst.2. Use a more stable boronate ester (e.g., pinacol ester) and add it to the reaction mixture just before heating.[2]
Reaction is stalled or incomplete 1. Catalyst has deactivated over time.2. Insufficient equivalents of coupling partner or base.1. Add a fresh portion of the catalyst to the reaction mixture.2. Re-evaluate the stoichiometry and ensure all reagents were added correctly.
digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: General Troubleshooting Workflow", labelloc=b]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Reaction Issue Identified\n(e.g., Debromination)", shape=ellipse, fillcolor="#FBBC05"]; Check_N_Protection [label="Is the N-H protected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect_N [label="Protect N-H\n(e.g., Boc, SEM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inertness [label="Was the reaction run under\nstrictly inert conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improve_Inertness [label="Improve degassing;\nuse fresh solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Systematically Optimize Conditions", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Lower Temperature"]; Base [label="Change Base"]; Catalyst [label="Change Catalyst/Ligand"]; Solvent [label="Change Solvent"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_N_Protection; Check_N_Protection -> Protect_N [label="No"]; Protect_N -> Start [label="Retry Reaction"]; Check_N_Protection -> Check_Inertness [label="Yes"]; Check_Inertness -> Improve_Inertness [label="No"]; Improve_Inertness -> Start [label="Retry Reaction"]; Check_Inertness -> Optimize_Conditions [label="Yes"]; Optimize_Conditions -> Temp; Optimize_Conditions -> Base; Optimize_Conditions -> Catalyst; Optimize_Conditions -> Solvent; {Temp, Base, Catalyst, Solvent} -> Success [style=dashed]; }

Figure 2: General Troubleshooting Workflow

References
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available from: [Link]
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available from: [Link]
  • Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. Available from: [Link]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available from: [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. Available from: [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. Available from: [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central - NIH. Available from: [Link]
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). Available from: [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]
  • 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Chemsrc. Available from: [Link]
  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available from: [Link]
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available from: [Link]
  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]
  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews - ACS Publications. Available from: [Link]
  • Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5. Semantic Scholar. Available from: [Link]
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available from: [Link]
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. Available from: [Link]
  • Pyrrole: Addition Reactions. YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Kinase Selectivity Profiling of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase selectivity profiling of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives and their structurally related analogs. We will delve into the significance of the 7-azaindole scaffold in kinase inhibitor design, present comparative selectivity data, and provide detailed experimental protocols for assessing kinase inhibition. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The 7-Azaindole Scaffold: A Privileged Core in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure mimics the purine core of ATP, the natural substrate for kinases, allowing it to function as an effective ATP-competitive inhibitor. The nitrogen at position 7 acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core represents a specific modification of this privileged scaffold. The introduction of halogen atoms at positions 4 and 5 can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These modifications are often strategically employed to enhance potency and modulate selectivity against specific kinases or kinase families. For instance, the chlorine at the 4-position can form halogen bonds or other non-covalent interactions within the ATP-binding pocket, while the bromine at the 5-position can be used to explore different regions of the active site or serve as a handle for further chemical derivatization.

Comparative Kinase Selectivity Profiling

While specific data for the 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative is not extensively available in the public domain, we can infer its potential selectivity profile by examining structurally similar compounds that have been well-characterized. Below is a comparative analysis of the kinase selectivity of various 7-azaindole-based inhibitors.

Table 1: Kinase Inhibition Profile of Representative 7-Azaindole Analogs

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
VE-686 Aurora A, B, C3, 5, 1
PF-06463922 ALK, ROS1<0.02, <0.02
Lorcatinib ALK, ROS10.022, 0.009
Crizotinib ALK, c-Met, ROS120, 8, 1.7

This table is a representative example. The inhibitory activity of the specific 5-bromo-4-chloro derivative would need to be experimentally determined.

The data in Table 1 highlights the versatility of the 7-azaindole scaffold in targeting different kinase families. For example, VE-686 demonstrates potent inhibition of the Aurora kinases, which are critical regulators of cell division. In contrast, PF-06463922 and Lorlatinib exhibit high potency against ALK and ROS1, receptor tyrosine kinases implicated in various cancers. Crizotinib, another prominent example, also targets ALK, c-Met, and ROS1. The diverse selectivity profiles of these analogs underscore the importance of the substitution patterns on the 7-azaindole core in dictating their biological activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To experimentally determine the kinase selectivity profile of a novel compound such as a 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Principle: This assay relies on the principle that the amount of ATP consumed by a kinase is directly proportional to its activity. The remaining ATP is then quantified using a luciferase/luciferin system, where the light output is inversely correlated with kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human Aurora A)

  • Substrate peptide (specific for the kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 5 µL of the kinase solution (at 2x the final desired concentration) to each well of the plate.

    • Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a solution containing the substrate peptide and ATP (at 4x the final desired concentration) to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect Signal:

    • Add 10 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate a relevant signaling pathway and the kinase selectivity profiling workflow.

cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Signaling G2 G2 Phase M M Phase G2->M Mitotic Entry Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Assembly Checkpoint AuroraB->Cytokinesis Cytokinesis Inhibitor 5-bromo-4-chloro-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one derivative Inhibitor->AuroraA Inhibitor->AuroraB

Figure 1: Simplified signaling pathway of Aurora kinases in cell cycle regulation. The potential inhibitory action of a 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative is indicated.

cluster_0 Compound Management cluster_1 Kinase Assay cluster_2 Data Analysis Compound Test Compound (e.g., 5-bromo-4-chloro-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one derivative) Dilution Serial Dilution Compound->Dilution Assay Luminescence-Based Kinase Assay Dilution->Assay Data Raw Luminescence Data Assay->Data Analysis IC50 Determination Data->Analysis Profile Kinase Selectivity Profile Analysis->Profile KinasePanel Panel of Kinases KinasePanel->Assay

A Comparative Guide to High-Resolution Mass Spectrometry of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel pharmaceutical compounds are paramount. The 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. However, their halogenated and structurally complex nature presents unique analytical challenges. This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) approaches for the characterization of these molecules, supported by experimental insights and comparisons with alternative analytical techniques.

The Analytical Challenge: Halogenated Pyrrolopyridinones

The inherent properties of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives demand sophisticated analytical strategies. Key challenges include:

  • Isotopic Complexity: The presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes results in a characteristic and complex isotopic pattern in the mass spectrum.[1][2] Accurately resolving and interpreting this pattern is crucial for confirming the elemental composition.

  • Fragmentation Behavior: The pyrrolopyridinone core, substituted with two different halogens, can undergo complex fragmentation pathways under ionization. Understanding these pathways is essential for structural elucidation.[3][4]

  • Polarity and Volatility: The polarity and volatility of specific derivatives can vary significantly based on other substitutions, influencing the choice of the most suitable ionization technique.

This guide will navigate these challenges by comparing the performance of different HRMS setups and other analytical methods, providing a framework for selecting the optimal analytical strategy.

High-Resolution Mass Spectrometry: A Comparative Analysis

High-resolution mass spectrometry is the cornerstone for the definitive structural confirmation of novel compounds. The choice of ionization source and mass analyzer are critical variables that dictate the quality and nature of the data obtained.

Ionization Techniques: ESI vs. APCI

The initial step in mass spectrometry is the ionization of the analyte. For pyrrolopyridinone derivatives, the most relevant "soft" ionization techniques, which minimize fragmentation and keep the molecular ion intact, are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6]

Ionization TechniquePrincipleBest Suited ForAdvantages for PyrrolopyridinonesDisadvantages for Pyrrolopyridinones
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[6]Polar to moderately nonpolar molecules.[7]Good sensitivity for polar derivatives, produces multiply charged ions which can be advantageous for high mass compounds.[6]Can be susceptible to matrix effects and may not be efficient for nonpolar derivatives.[7]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules in the gas phase.[8][9]Nonpolar to moderately polar, thermally stable molecules.[9][10]Less prone to matrix effects than ESI, efficient for a wider range of polarities, including less polar derivatives.[9][11]Requires thermal stability of the analyte, as it involves vaporization at high temperatures.[9]

Expert Insight: The choice between ESI and APCI is dictated by the overall polarity of the specific 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative. A preliminary solubility and polarity assessment of the compound is a crucial, self-validating step. For a library of derivatives with varying substituents, employing both ESI and APCI sources can provide a more comprehensive analytical picture.

Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). For HRMS, Orbitrap and Time-of-Flight (TOF) analyzers are the leading technologies.[12]

Mass AnalyzerPrincipleKey Performance MetricAdvantages for PyrrolopyridinonesDisadvantages for Pyrrolopyridinones
Orbitrap Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values.Ultra-high resolution (up to 280,000 FWHM).[13]Exceptional mass accuracy and resolution, allowing for unambiguous determination of elemental composition and clear resolution of the complex isotopic patterns of bromo-chloro compounds.[13][14]Slower scan speeds compared to TOF, which can be a limitation for fast chromatography.[15]
Time-of-Flight (TOF) Ions are accelerated by an electric field and their flight time to a detector is measured, which is proportional to their m/z.High resolution and fast acquisition speeds.Excellent for coupling with fast separation techniques like UHPLC, providing good mass accuracy.[12]Generally offers lower resolution than Orbitrap, which might be a limitation for resolving highly complex isotopic patterns or isobaric interferences.[15][16]

Expert Insight: For the definitive characterization of a novel 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivative, the superior resolution of an Orbitrap mass analyzer is highly advantageous.[13][16] This allows for confident assignment of the elemental formula by accurately measuring the masses of the isotopic peaks and comparing them to the theoretical values.

Experimental Workflow: HRMS Analysis

The following diagram illustrates a typical workflow for the HRMS analysis of a pyrrolopyridinone derivative.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation (Optional) cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample Pyrrolopyridinone Derivative Dissolution Dissolve in suitable solvent (e.g., ACN/H2O) Sample->Dissolution Dilution Dilute to appropriate concentration Dissolution->Dilution LC_Column C18 Reversed-Phase Column Dilution->LC_Column Gradient Gradient Elution (e.g., ACN/H2O with formic acid) LC_Column->Gradient Ion_Source Ionization Source (ESI or APCI) Gradient->Ion_Source Mass_Analyzer Mass Analyzer (Orbitrap or TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Acquire Mass Spectrum Detector->Mass_Spectrum Elemental_Composition Determine Elemental Composition Mass_Spectrum->Elemental_Composition Fragmentation_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation_Analysis

HRMS analysis workflow for pyrrolopyridinone derivatives.

Detailed Protocol: HRMS Analysis of a 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Derivative

This protocol outlines a general procedure. Optimization of specific parameters is crucial for each unique derivative.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in an appropriate mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid for ESI.

  • Liquid Chromatography (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Orbitrap):

    • Ionization Source: Heated Electrospray Ionization (HESI) or APCI.

    • Ionization Mode: Positive or negative, depending on the compound's ability to be protonated or deprotonated.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 300-350 °C.

    • Sheath Gas and Auxiliary Gas Flow: Optimize for stable spray.

    • Mass Analyzer: Orbitrap.

    • Resolution: Set to >70,000 FWHM.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS²) to obtain fragmentation data. For dd-MS², select the most intense ions from the full scan for fragmentation.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Utilize software to predict the isotopic pattern for the proposed elemental formula and compare it with the acquired high-resolution spectrum.

    • Analyze the MS/MS fragmentation spectrum to propose fragmentation pathways consistent with the structure.

Alternative and Complementary Analytical Techniques

While HRMS is indispensable, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.The "gold standard" for structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification.[17]Robust, widely available, and excellent for routine quality control.Does not provide structural information beyond the retention time and UV spectrum.

Expert Insight: A truly self-validating system for the characterization of a novel pharmaceutical compound integrates data from multiple techniques. HRMS provides the definitive elemental composition and fragmentation data, NMR confirms the detailed atomic connectivity, and HPLC-UV establishes the purity profile.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques in the characterization process.

Tech_Relationship cluster_synthesis cluster_analysis cluster_confirmation Compound Synthesized Pyrrolopyridinone Derivative HRMS HRMS (Elemental Composition, Fragmentation) Compound->HRMS NMR NMR Spectroscopy (Structural Connectivity) Compound->NMR HPLC HPLC-UV (Purity, Quantification) Compound->HPLC XRay X-ray Crystallography (3D Structure) Compound->XRay Confirmed_Structure Confirmed Structure & Purity Profile HRMS->Confirmed_Structure NMR->Confirmed_Structure HPLC->Confirmed_Structure XRay->Confirmed_Structure

Interplay of analytical techniques for compound characterization.

Conclusion

The successful analysis of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives hinges on a well-reasoned analytical strategy. High-resolution mass spectrometry, particularly when coupling a soft ionization technique like ESI or APCI with a high-resolution mass analyzer such as an Orbitrap, provides the cornerstone of this strategy. The exceptional mass accuracy and resolution afforded by this combination are essential for deciphering the complex isotopic patterns and fragmentation behaviors of these halogenated heterocyclic compounds.

For a comprehensive and self-validating characterization, it is imperative to integrate HRMS data with orthogonal techniques like NMR spectroscopy and HPLC. This multi-faceted approach ensures not only the confirmation of the chemical structure but also provides a complete purity and stability profile, which is critical for advancing promising compounds in the drug development pipeline.

References

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  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. Retrieved from [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. (2023). ResearchGate. Retrieved from [Link]

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  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). LCGC International. Retrieved from [Link]

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A Researcher's Guide to Target Engagement: A Comparative Analysis of Western Blot for 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison of Western blot analysis for demonstrating target engagement of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one inhibitors. Given that the pyrrolo[2,3-b]pyridine scaffold is a common feature in kinase inhibitors, this guide will focus on a plausible target for this class of compounds: the Fibroblast Growth Factor Receptor (FGFR). We will explore the nuances of Western blot as a primary method and objectively compare its performance against alternative techniques, providing the experimental data and rationale necessary for informed methodological decisions.

The Challenge of Demonstrating Target Engagement

Target engagement assays are designed to measure the interaction between a drug and its specific protein target within a cellular context.[1] For kinase inhibitors like our hypothetical 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one compound (hereafter referred to as "Inhibitor X"), demonstrating target engagement typically involves showing that the inhibitor prevents the kinase from becoming activated (autophosphorylated) or from phosphorylating its downstream substrates. This direct evidence of target binding and functional modulation is crucial for validating the mechanism of action and for interpreting cellular phenotypes.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is implicated in various cancers, making it an attractive therapeutic target.[1] The activation of FGFR upon ligand (FGF) binding involves receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[2][3] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways.[3][4] Therefore, a primary method to assess the engagement of an FGFR inhibitor is to measure the extent of FGFR autophosphorylation.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR (Active) FGFR->pFGFR Dimerization & Autophosphorylation Inhibitor_X Inhibitor X Inhibitor_X->pFGFR Inhibits GRB2_SOS GRB2/SOS pFGFR->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates

Caption: FGFR Signaling Pathway and Inhibition.

Western Blot Analysis for FGFR Target Engagement

Western blot is a widely used and powerful technique for detecting specific proteins in a complex mixture, such as a cell lysate.[5] For assessing FGFR target engagement, Western blotting allows for the direct visualization and semi-quantification of the phosphorylation status of FGFR and its downstream effectors.

Experimental Protocol: Western Blot for p-FGFR

This protocol outlines the key steps to determine the efficacy of Inhibitor X in preventing ligand-induced FGFR phosphorylation.

1. Cell Culture and Treatment:

  • Seed cells expressing the target FGFR (e.g., HEK293T cells transfected with human FGFR3c) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal receptor activation.

  • Pre-treat the cells with a dose-range of Inhibitor X or vehicle (e.g., DMSO) for 1-2 hours. Rationale: This allows the inhibitor to enter the cells and bind to the target receptor before stimulation.

  • Stimulate the cells with a specific FGF ligand (e.g., FGF1 or FGF2) for 15 minutes to induce FGFR phosphorylation.[6]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins of interest.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Rationale: BSA is often preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background noise.

  • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654) overnight at 4°C.[7]

  • Wash the membrane extensively with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FGFR. Alternatively, run parallel gels or use a loading control like GAPDH or β-actin. Total protein normalization is also a robust method.[8]

  • Quantify the band intensities using densitometry software. The level of target engagement is determined by the reduction in the p-FGFR signal (normalized to total FGFR or a loading control) in the inhibitor-treated samples compared to the vehicle-treated, ligand-stimulated control.

Western_Blot_Workflow A 1. Cell Treatment (Inhibitor & Ligand) B 2. Cell Lysis (+ Phosphatase Inhibitors) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody (anti-p-FGFR) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Western Blot Workflow for Target Engagement.

Comparative Analysis of Target Engagement Assays

While Western blot is a gold standard, it has limitations, particularly in terms of throughput and quantification.[9][10] Several alternative methods have been developed to address these shortcomings.

FeatureWestern BlotCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Immuno-detection of protein size and abundance/modificationLigand-induced thermal stabilization of the target proteinIn-situ immunofluorescence in a microplate format
Endpoint Band intensity (semi-quantitative)Amount of soluble protein after heat shock (quantitative)Integrated fluorescence intensity (quantitative)
Throughput LowLow to Medium (Western readout) or High (plate-based readout)High
Sample Prep Cell lysis, protein quantification, gel electrophoresis, transferCell lysis after heat treatmentCell fixing and permeabilization in-plate
Direct Target Binding Indirect (infers binding from functional effect)Direct (measures physical interaction)Indirect (infers binding from functional effect)
Antibody Requirement Specific to target and modificationSpecific to target proteinSpecific to target protein
Advantages Provides molecular weight information, widely establishedMeasures direct physical binding, no protein modification neededHigh throughput, good for screening, less hands-on time
Disadvantages Low throughput, semi-quantitative, labor-intensive[10]Can be low throughput with Western readout, membrane proteins are challenging[11]No molecular weight information, requires specific imaging systems
Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12] This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein.[12][13]

  • Cell Treatment: Treat cells with Inhibitor X or vehicle as described for the Western blot protocol.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot using an antibody against the total target protein (e.g., total FGFR).

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA provides direct evidence of a physical interaction between the inhibitor and the target protein in a cellular context, which is a significant advantage over functional assays like monitoring phosphorylation.[14] However, when coupled with a Western blot readout, it remains a low-throughput method.[14] High-throughput versions of CETSA that utilize plate-based detection methods are available.[15]

In-Cell Western (ICW)

The In-Cell Western (ICW) assay, also known as an in-cell ELISA, is a quantitative immunofluorescence method performed in a microplate format.[16][17] It allows for the simultaneous measurement of protein levels in many samples, making it ideal for dose-response studies and screening.

  • Cell Culture and Treatment: Seed cells in a 96-well or 384-well plate. Treat with a dose-range of Inhibitor X and stimulate with ligand as previously described.

  • Fixing and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100 directly in the plate.[17][18]

  • Immunostaining: Block the wells and then incubate with a primary antibody against p-FGFR. Follow this with an incubation with a near-infrared fluorescently-labeled secondary antibody. A second primary antibody against a housekeeping protein (for normalization) can be used simultaneously if it is from a different host species and detected with a secondary antibody of a different wavelength.

  • Scanning and Analysis: Scan the plate using a compatible imaging system (e.g., LI-COR Odyssey). The integrated fluorescence intensity in each well is proportional to the amount of the target protein. The reduction in the p-FGFR signal, normalized to the housekeeping protein signal, indicates target engagement.

The ICW method significantly increases throughput and reduces the hands-on time compared to a traditional Western blot.[16] However, it does not provide molecular weight information, which is a key piece of data for validating antibody specificity in a traditional Western blot.[19]

Method_Comparison WB Western Blot CETSA CETSA WB->CETSA Provides Readout ICW In-Cell Western WB->ICW Higher Throughput Alternative CETSA->WB Direct vs. Indirect Binding ICW->CETSA High Throughput vs. Direct Binding

Caption: Relationship between Target Engagement Methods.

Conclusion and Recommendations

The choice of a target engagement assay depends on the specific research question and the stage of the drug discovery process.

  • Western Blot remains an indispensable tool for the initial, in-depth characterization of an inhibitor's effect on a signaling pathway. Its ability to provide molecular weight information is crucial for validating antibody specificity and observing potential off-target effects on other proteins. It is the recommended method for confirming the mechanism of action of a lead compound.

  • Cellular Thermal Shift Assay (CETSA) is the gold standard for unequivocally demonstrating that a compound physically binds to its target in a cellular environment. It is particularly valuable when a functional readout (like phosphorylation) is difficult to measure or when there is a need to distinguish between direct and indirect effects on the target's activity.

  • In-Cell Western (ICW) is the method of choice for higher-throughput applications, such as screening a library of compounds or performing detailed dose-response analyses to determine cellular potency (EC50). Its speed and scalability make it highly efficient for lead optimization.[16]

For a comprehensive validation of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one inhibitors targeting FGFR, a multi-faceted approach is recommended. Initial validation of target engagement by monitoring the inhibition of FGFR phosphorylation via Western blot is a robust starting point. For unequivocal confirmation of direct binding, CETSA should be employed. For subsequent structure-activity relationship (SAR) studies and potency determination across multiple analogs, the In-Cell Western assay provides the necessary throughput and quantitative rigor. By understanding the strengths and limitations of each technique, researchers can design a self-validating experimental workflow that provides clear and compelling evidence of target engagement.

References

  • Zhu, H., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Molecular Biosciences. Available at: [Link]

  • Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. Available at: [Link]

  • Bio-Rad. (n.d.). Development - FGFR signaling pathway. Bio-Rad. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA Classics for in-cell AR target engagement. ResearchGate. Available at: [Link]

  • Baipai Ke Biotechnology Co., Ltd. (n.d.). Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Research. Baipai Ke Biotechnology Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors in HL-60 cells. ResearchGate. Available at: [Link]

  • Molina, D. M., et al. (2013). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available at: [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Advantages and disadvantages of the five strategies used for enhanced Western blot antibody validation. ResearchGate. Available at: [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Available at: [Link]

  • Humphrey, J. D., & Kasinski, A. L. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals. Available at: [Link]

  • Sarabipour, S., & Hristova, K. (2016). The physical basis of FGFR3 response to fgf1 and fgf2. PLoS One. Available at: [Link]

  • Frontiers. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available at: [Link]

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). The necessity of and strategies for improving confidence in the accuracy of western blots. Expert Review of Proteomics. Available at: [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blotting: A Powerful Staple In Scientific and Biomedical Research. Journal of Visualized Experiments. Available at: [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western Assay Development Project. LI-COR Biosciences. Available at: [Link]

  • Creative Biolabs. (n.d.). Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies. Creative Biolabs. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Available at: [Link]

  • Szlachcic, A., et al. (2017). Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity. Scientific Reports. Available at: [Link]

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A Comprehensive Benchmarking Guide to 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel pyrrolo[2,3-b]pyridine derivative, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (hereinafter referred to as Compound X), against a panel of well-characterized inhibitors targeting two kinases of significant therapeutic interest: Glycogen Synthase Kinase 3 beta (GSK-3β) and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A).

The rationale for selecting GSK-3β and DYRK1A as primary targets for this benchmarking study stems from the established activity of structurally related pyrrolopyridine compounds against these and other kinases.[1][3] Dysregulation of GSK-3β and DYRK1A is implicated in a multitude of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making them compelling targets for novel small molecule inhibitors.[4][5] This guide will delve into the head-to-head comparison of Compound X with established drugs, providing detailed experimental protocols and data to inform researchers and drug development professionals on its potential therapeutic utility.

Target Rationale and Comparator Selection

1.1. Glycogen Synthase Kinase 3 beta (GSK-3β): A Multifaceted Kinase

GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[4] Its aberrant activity is a hallmark of several diseases, most notably Alzheimer's disease, type 2 diabetes, and certain cancers.[4] The development of selective GSK-3β inhibitors is therefore a major focus of pharmaceutical research.[6][7]

For this benchmarking study, we have selected the following well-established GSK-3β inhibitors as comparators:

  • CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3α/β, widely used as a research tool.[6][8]

  • Tideglusib: A non-ATP-competitive, irreversible inhibitor of GSK-3β that has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[6]

  • AR-A014418: An ATP-competitive and selective GSK-3β inhibitor.[6]

1.2. Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): A Key Player in Neuronal Development

DYRK1A is a dual-specificity kinase that autophosphorylates on a tyrosine residue and subsequently phosphorylates its substrates on serine/threonine residues. It is critically involved in neurodevelopment, and its overexpression, due to the location of its gene on chromosome 21, is strongly implicated in the cognitive deficits associated with Down syndrome.[5] DYRK1A has also emerged as a therapeutic target in neurodegenerative diseases and certain cancers.[5][9]

The following known DYRK1A inhibitors have been chosen for comparison with Compound X:

  • Harmine: A natural β-carboline alkaloid and a potent, ATP-competitive inhibitor of DYRK1A.[9][10]

  • EGCG (Epigallocatechin gallate): A flavonoid found in green tea that acts as a non-ATP-competitive inhibitor of DYRK1A.[10][11]

  • FINDY: A selective inhibitor that targets a transitional folding intermediate of DYRK1A, leading to its degradation.[12]

In Vitro Biochemical Potency and Selectivity

The initial phase of benchmarking involves determining the direct inhibitory activity of Compound X against the purified kinase enzymes and assessing its selectivity.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

The gold standard for determining kinase activity is the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[13]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Compound Dilution: Prepare a serial dilution of Compound X and the comparator inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction: In a 96-well plate, combine the recombinant human GSK-3β or DYRK1A enzyme, the specific peptide substrate (e.g., GS-2 for GSK-3β, Woodtide for DYRK1A), and the test compounds.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Summary: Biochemical Potency

The following table summarizes the hypothetical IC₅₀ values obtained for Compound X and the known inhibitors against GSK-3β and DYRK1A.

CompoundGSK-3β IC₅₀ (nM)DYRK1A IC₅₀ (nM)
Compound X 75 120
CHIR-990216.7[8]>10,000
Tideglusib60[6]>10,000
AR-A014418104[6]>10,000
Harmine>10,00050
EGCG>10,000300
FINDY>10,000800 (cellular assay)[12]

Note: Data for known inhibitors are sourced from published literature. Data for Compound X is hypothetical for illustrative purposes.

Kinome Profiling for Selectivity

To understand the broader selectivity profile of Compound X, a comprehensive kinome scan is essential. This involves screening the compound against a large panel of kinases.

Experimental Workflow: Kinome Scan

Kinome_Scan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundX Compound X (Fixed Concentration) Incubation Incubate Compound X with each kinase, substrate, and ATP CompoundX->Incubation KinasePanel Panel of >400 Kinases KinasePanel->Incubation Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Incubation->Detection InhibitionCalc Calculate % Inhibition for each kinase Detection->InhibitionCalc SelectivityScore Generate Selectivity Profile (e.g., Kinome map, S-score) InhibitionCalc->SelectivityScore

Caption: Workflow for assessing the selectivity of Compound X across the human kinome.

Cellular Activity and Mechanism of Action

Demonstrating that a compound can inhibit its target in a cellular context is a critical step in the benchmarking process.

Experimental Protocol: Cellular Target Engagement Assay

For GSK-3β: A common method to assess cellular GSK-3β inhibition is to measure the accumulation of its substrate, β-catenin.[14]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X or comparator inhibitors for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • β-catenin Detection: Measure the levels of β-catenin using a specific ELISA or Western blot.

  • Data Analysis: Normalize the β-catenin levels to a loading control (e.g., total protein or a housekeeping gene) and determine the EC₅₀ value for β-catenin accumulation.

For DYRK1A: Cellular activity can be assessed by measuring the phosphorylation of a known DYRK1A substrate, such as Tau protein at a specific site.[15]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line that expresses both DYRK1A and Tau (e.g., HEK293 cells co-transfected with DYRK1A and Tau constructs).

  • Compound Treatment: Treat the cells with the test compounds.

  • Cell Lysis: Prepare cell lysates.

  • Phospho-Tau Detection: Measure the levels of phosphorylated Tau (e.g., at Ser396) and total Tau using specific antibodies in an ELISA or Western blot format.

  • Data Analysis: Calculate the ratio of phosphorylated Tau to total Tau and determine the EC₅₀ for the inhibition of Tau phosphorylation.

Data Summary: Cellular Potency
CompoundCellular GSK-3β EC₅₀ (nM) (β-catenin accumulation)Cellular DYRK1A EC₅₀ (nM) (Tau phosphorylation inhibition)
Compound X 250 500
CHIR-9902130>10,000
Tideglusib150>10,000
AR-A014418350>10,000
Harmine>10,000150
EGCG>10,0001,200
FINDY>10,000800[12]

Note: Data for known inhibitors are representative values from the literature. Data for Compound X is hypothetical.

Signaling Pathway Visualization

GSK3B_DYRK1A_Pathways cluster_gsk3b GSK-3β Pathway cluster_dyrk1a DYRK1A Pathway GSK3B GSK-3β (Active) BetaCatenin β-catenin GSK3B->BetaCatenin P Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin_accum β-catenin (Accumulation) BetaCatenin_accum->GeneTranscription DYRK1A DYRK1A (Active) Tau Tau DYRK1A->Tau P pTau Phospho-Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT CompoundX Compound X CompoundX->GSK3B Inhibits CompoundX->DYRK1A Inhibits

Caption: Simplified signaling pathways of GSK-3β and DYRK1A and the inhibitory action of Compound X.

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of a compound is crucial to evaluate its potential for in vivo studies.

Experimental Protocol: In Vitro ADME Assays

A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be performed.

  • Solubility: Determined by nephelometry in phosphate-buffered saline (PBS) at pH 7.4.

  • Permeability: Assessed using a Caco-2 cell monolayer assay to predict intestinal absorption.

  • Metabolic Stability: Measured by incubating the compound with liver microsomes and quantifying the parent compound remaining over time.

  • Plasma Protein Binding: Determined by equilibrium dialysis against plasma from relevant species (e.g., mouse, rat, human).

Data Summary: In Vitro PK Properties
ParameterCompound X
Aqueous Solubility (pH 7.4) 50 µM
Caco-2 Permeability (Papp, A→B) 15 x 10⁻⁶ cm/s
Mouse Liver Microsomal Stability (t½) 45 min
Human Plasma Protein Binding 95%

Note: Data for Compound X is hypothetical.

In Vivo Target Validation and Efficacy

The final stage of this benchmarking guide involves evaluating the in vivo activity of Compound X in a relevant animal model. Given the dual inhibitory profile, a neurodegenerative disease model where both GSK-3β and DYRK1A are implicated would be appropriate.

Experimental Protocol: Mouse Model of Neurodegeneration

A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD) that develops both amyloid plaques and tau pathology would be a suitable choice.

Step-by-Step Methodology:

  • Animal Dosing: Administer Compound X or vehicle to aged 3xTg-AD mice daily for a specified duration (e.g., 4 weeks) via an appropriate route (e.g., oral gavage).

  • Behavioral Analysis: Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect brain tissue and measure the levels of phosphorylated Tau (a downstream marker of both GSK-3β and DYRK1A activity) and β-catenin.

  • Histopathology: Perform immunohistochemical analysis of brain sections to quantify amyloid plaque and neurofibrillary tangle burden.

  • Data Analysis: Compare the behavioral and pathological outcomes between the Compound X-treated and vehicle-treated groups.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel pyrrolo[2,3-b]pyridine derivative, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Compound X). The hypothetical data presented suggests that Compound X is a dual inhibitor of GSK-3β and DYRK1A with good cellular potency and promising in vitro pharmacokinetic properties.

The true value of this compound will be determined through rigorous execution of the described experimental protocols. Key next steps would include:

  • A full kinome selectivity screen to identify potential off-target activities.

  • In-depth mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive or non-competitive).

  • Pharmacokinetic studies in rodents to determine oral bioavailability and brain penetration.

  • Efficacy studies in relevant animal models of disease.

The systematic approach detailed in this guide provides a robust framework for the thorough evaluation of novel kinase inhibitors, paving the way for the identification of promising new therapeutic candidates.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed. [Link]

  • An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PMC. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. [Link]

  • Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. PMC. [Link]

  • Selective inhibition of the kinase DYRK1A by targeting its folding process. PubMed. [Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. PMC. [Link]

  • GSK-3. Wikipedia. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Selective Macrocyclic Inhibitors of DYRK1A/B. PMC. [Link]

  • Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome. ACS Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. The novel compound 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a halogenated pyrrolopyridinone, presents unique handling challenges due to its potential biological activity and the general hazards associated with halogenated organic molecules. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation.

Hazard Assessment: Understanding the Adversary

Based on analogous chemical structures, we must assume that 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one poses the following potential hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as toxic if swallowed.

  • Skin Corrosion/Irritation: Halogenated organic compounds can cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant.

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is not just recommended, but essential.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls, which prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Engineering Controls Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Last Line of Defense) Administrative Controls->PPE

Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of powdered 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Containment Ventilated Enclosure (CVE) or Glove Box: For procedures with a high potential for aerosolization, such as weighing or aliquoting, a CVE or a glove box provides a higher level of containment.

Administrative Controls: Standardizing Safety

Administrative controls are the protocols and work practices that reduce or prevent exposure to hazards.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily accessible.

  • Training: All personnel must be trained on the specific hazards and the established SOPs before working with this compound.

  • Restricted Access: Areas where this compound is actively being used should be clearly demarcated, with access restricted to authorized personnel.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to ensure it provides an effective barrier against the specific hazards of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical when handling halogenated organic compounds. Nitrile gloves, while common in laboratories, may not offer sufficient protection against chlorinated solvents. Butyl rubber or Viton/butyl gloves offer superior resistance to a broader range of chemicals, including halogenated hydrocarbons.

Recommendation: For handling 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, double gloving is mandatory. The inner glove can be a standard nitrile glove, providing a base level of protection and dexterity. The outer glove should be a chemical-resistant glove, such as butyl rubber or a Viton/butyl blend, especially when there is a risk of splash or prolonged contact.

Glove MaterialResistance to Halogenated OrganicsDexterity
Nitrile Fair to Good (for incidental contact)Excellent
Butyl Rubber ExcellentGood
Viton/Butyl ExcellentGood

This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the high likelihood of severe eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer adequate protection against splashes and aerosols.

  • Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities of the compound or when there is a significant risk of splashes.

Body Protection: A Barrier for Your Skin and Clothing
  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale spill or for emergency response, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Preventing Inhalation

Given that this compound is a powder and may cause respiratory irritation, respiratory protection is crucial, especially during activities that can generate dust.

  • N95 Respirator: For routine handling within a chemical fume hood, a properly fitted N95 respirator can provide an additional layer of protection against airborne particulates.

  • Half-Mask or Full-Face Respirator with Particulate Filters: For operations with a higher potential for aerosolization outside of a primary engineering control (a scenario that should be avoided), a half-mask or full-face respirator with P100 (HEPA) filters is required. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and medical clearance.

Operational Plan: Step-by-Step Safe Handling

The following workflow outlines the key steps for safely handling 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review_SOP Review SOP & Hazards Don_PPE Don Appropriate PPE Review_SOP->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Halogenated Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A streamlined workflow for the safe handling of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department must be consulted for specific disposal protocols. Halogenated waste often requires specialized incineration procedures.

Waste StreamDisposal Container
Solid Waste (Gloves, etc.) Labeled, sealed container for halogenated solid waste.
Liquid Waste (Solutions) Labeled, sealed container for halogenated liquid waste.
Sharps (Needles, etc.) Puncture-proof sharps container for chemically contaminated sharps.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained and equipped to handle it, use an appropriate chemical spill kit. For larger spills, contact your institution's EHS or emergency response team.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Chemsrc. 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789788, 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

  • The National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators.[Link]

  • University of California, Merced Environmental Health & Safety. Choosing The Correct PPE.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.